Predicted Physicochemical Profile of the N6-Propyl Analog vs. the N6-Cyclopropyl Analog Guides Property-Based Lead Optimization
The N6-propyl substituent on the target compound (CAS 1325303-67-0) confers distinct predicted physicochemical properties compared to the N6-cyclopropyl analog (CAS 1325307-25-2). The propyl analog exhibits a predicted pKa of 10.82 ± 0.20 (predominantly neutral at physiological pH), a predicted density of 1.362 ± 0.06 g/cm³, and a molecular weight of 288.32 g/mol . In contrast, the N6-cyclopropyl analog has a lower molecular weight of 286.31 g/mol, reflecting the absence of two methylene units . The N6-propyl group introduces greater conformational flexibility (one additional rotatable bond) and increased lipophilicity compared to the constrained cyclopropyl ring, which can influence membrane permeability, metabolic soft-spot exposure, and off-rate from hydrophobic kinase binding pockets [1].
| Evidence Dimension | Predicted physicochemical properties relevant to drug-likeness and assay compatibility |
|---|---|
| Target Compound Data | pKa = 10.82 ± 0.20 (predicted); density = 1.362 ± 0.06 g/cm³ (predicted); MW = 288.32 g/mol; molecular formula C₁₃H₁₂N₄O₂S |
| Comparator Or Baseline | 6-Cyclopropyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS 1325307-25-2): MW = 286.31 g/mol; molecular formula C₁₃H₁₀N₄O₂S |
| Quantified Difference | ΔMW = +2.01 g/mol (propyl vs. cyclopropyl); pKa of propyl analog is basic (10.82), indicating predominant neutral speciation at pH 7.4; cyclopropyl analog pKa predicted to be similar but density and lipophilicity are expected to differ due to ring strain and reduced molecular surface area |
| Conditions | Predicted values from ACD/Labs or analogous software; pKa and density sourced from ChemicalBook . MW and formula for comparator from CheMenu . |
Why This Matters
These predicted differences in pKa, molecular weight, and conformational flexibility directly influence solubility, permeability, and metabolic stability—parameters that dictate whether a compound is suitable for biochemical assay conditions, cell-based screening, or in vivo PK studies, thereby guiding which N6 analog to procure for a given experimental workflow.
- [1] Ji Z, Ahmed AA, Albert DH, Bouska JJ, Bousquet PF, Cunha GA, et al. Isothiazolopyrimidines and isoxazolopyrimidines as novel multi-targeted inhibitors of receptor tyrosine kinases. Bioorg Med Chem Lett. 2006;16(16):4326-30. DOI: 10.1016/j.bmcl.2006.05.057. View Source
